Synthetic Efficiency: A Quantitative Yield, One-Step Protocol for 1,9-Dimethylphenazine
The procurement value is directly linked to synthetic accessibility. A protocol for 1,9-dimethylphenazine achieves a quantitative yield in a single step using adapted Vilsmeier-Haack conditions [1]. This represents a substantial advantage over historical methods for other dimethylphenazine isomers, such as the Wohl-Aue reaction, which for 1-methylphenazine and 1,6-dimethylphenazine were described as 'generally very poor' and required optimization with sodium amide to achieve a 'better yield' that still fell short of being quantitative [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield (1,9-dimethylphenazine) |
| Comparator Or Baseline | Various dimethylphenazine isomers (e.g., 1-methylphenazine, 1,6-dimethylphenazine) via Wohl-Aue reaction; yields described as 'generally very poor' and 'better' after optimization, but not quantitative. |
| Quantified Difference | Quantitative vs. non-quantitative |
| Conditions | One-step Vilsmeier-Haack protocol vs. multi-step Wohl-Aue reaction with sodium amide. |
Why This Matters
A quantitative, one-step synthetic route significantly lowers the cost and complexity of sourcing, directly benefiting procurement by ensuring high purity and greater batch-to-batch consistency.
- [1] J. Jaster, E. Dressler, R. Geitner, G. A. Groß. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank 2023, 2023(2), M1654. View Source
- [2] Y. Morita. Studies on Phenazines. XII. Synthesis of Methylphenazines with Sodium Amide. Chem. Pharm. Bull. 1956, 4, 391-395. View Source
